8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Overview
Description
8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, also known as 8-Bromo-6-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, is a heterocyclic compound containing bromine, nitrogen, and oxygen atoms. It has been studied for its potential applications in organic synthesis and medicinal chemistry. Its synthesis and structure have been extensively studied, and the compound is known to have various biochemical and physiological effects.
Scientific Research Applications
Field
Application
“8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is used as a reference material in chemical analysis .
Method
The compound is prepared in a solution of approximately 13 mg/mL in CDCl3 containing TMS for 0 ppm reference and 1,4-BTMSB-d4 as a quantitative internal standard. The analysis is conducted using a 400 MHz NMR spectrometer .
Results
The results of the analysis are used to determine the chemical and physical properties of the compound .
Use in Pharmacology
Field
Application
The compound is structurally similar to Flubromazolam, a triazolobenzodiazepine derivative, which is a type of benzodiazepine .
Results
Flubromazolam is reputed to be highly potent, and concerns have been raised that it may pose comparatively higher risks than other designer benzodiazepines, due to their ability to produce strong sedation and amnesia at oral doses of as little as 0.5 mg .
Use in Forensic Analysis
Field
Application
The compound is used as a reference material in forensic analysis .
Method
The compound is prepared in a solution of approximately 13 mg/mL in CDCl3 containing TMS for 0 ppm reference and 1,4-BTMSB-d4 as a quantitative internal standard. The analysis is conducted using a 400 MHz NMR spectrometer .
Results
The results of the analysis are used to determine the chemical and physical properties of the compound .
Use in Synthesis of Fused Pyrimidines
Field
Application
The compound is used as an intermediate in the synthesis of a variety of fused pyrimidines .
Results
The results of the synthesis are used to produce a variety of fused pyrimidines .
Use in Energetic Materials
Field
Application
The compound is structurally similar to [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials .
Results
Among the synthesized [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, some compounds exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .
Use in Forensic Applications
Field
Application
The compound is used as an analytical reference standard categorized as a benzodiazepine .
Method
The compound is prepared in a solution of approximately 13 mg/mL in CDCl3 containing TMS for 0 ppm reference and 1,4-BTMSB-d4 as a quantitative internal standard. The analysis is conducted using a 400 MHz NMR spectrometer .
Results
The results of the analysis are used to determine the chemical and physical properties of the compound .
properties
IUPAC Name |
8-bromo-6-methyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-4-2-5(8)6-9-10-7(12)11(6)3-4/h2-3H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCZFBJAGPGWML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NNC2=O)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301194918 | |
Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-bromo-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301194918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
CAS RN |
1428532-90-4 | |
Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-bromo-6-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428532-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-bromo-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301194918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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